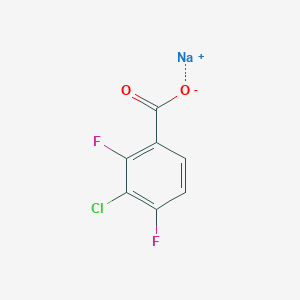

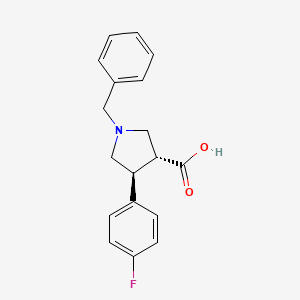

![molecular formula C13H24N2O5 B3101588 D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- CAS No. 139601-17-5](/img/structure/B3101588.png)

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-

Overview

Description

“D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-” is a chemical compound . It is also known as L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- with EC number: 613-118-8 and CAS number: 62965-35-9 .

Molecular Structure Analysis

The molecular structure of “D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-” contains total 48 bond(s); 22 non-H bond(s), 3 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 Pyrrolidine(s) . It contains total 48 atom(s); 26 Hydrogen atom(s), 15 Carbon atom(s), 2 Nitrogen atom(s), and 5 Oxygen atom(s) .Physical And Chemical Properties Analysis

“D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-” has various physical and chemical properties. Some of these include appearance/physical state/colour, melting point/freezing point, boiling point, density, particle size distribution (Granulometry), vapour pressure, partition coefficient, water solubility, solubility in organic solvents/fat solubility, surface tension, flash point, auto flammability, flammability, explosiveness, oxidising properties, oxidation reduction potential, stability in organic solvents and identity of relevant degradation products, storage stability and reactivity towards container material, stability: thermal, sunlight, metals, pH, dissociation constant, viscosity .Scientific Research Applications

Agricultural Pesticides

D-Valine is used as an intermediate for the synthesis of agricultural pesticides . One such pesticide is Fluvalinate, a pyrethroid pesticide made from D-Valine . It is a broad-spectrum insecticide with low mammalian toxicity .

Veterinary Antibiotics

D-Valine is also used in the synthesis of semi-synthetic veterinary antibiotics . Valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-Valine, is an antibiotic for animals .

Pharmaceutical Drugs

D-Valine and its derivatives have shown great activity in clinical use . For example, Penicillamine, a derivative of D-Valine, is used for the treatment of immune-deficiency diseases .

Antitumor Therapy

Actinomycin D, another derivative of D-Valine, is used for antitumor therapy .

Inhibition of Fibroblasts Proliferation

D-Valine is used in cell culture for selectively inhibiting fibroblasts proliferation . This can be particularly useful in research and therapeutic applications where the proliferation of fibroblasts needs to be controlled.

Microbial Preparation

Microbial preparation of D-Valine is gaining more and more attention due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . The microbial preparation of D-Valine can be mainly classified into three categories: microbial asymmetric degradation of DL-Valine, microbial stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

Safety and Hazards

The safety data sheet for a similar compound, “L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-”, suggests that in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention. In case of inhalation, remove from exposure, lie down, remove to fresh air, if breathing is difficult, give oxygen, if not breathing, give artificial respiration and get medical attention. In case of ingestion, clean mouth with water and get medical attention .

properties

IUPAC Name |

(2R)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-7(2)9(11(17)18)15-10(16)8(3)14-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWAYSHEJZXKQQ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine](/img/structure/B3101506.png)

![6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B3101514.png)

![6-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3101518.png)

![6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3101526.png)

![7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3101546.png)

![tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate](/img/structure/B3101570.png)

![4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3101600.png)